molecular formula C21H12N4O3 B013938 Tris(p-isocyanatophenyl)amine CAS No. 19759-70-7

Tris(p-isocyanatophenyl)amine

Cat. No.: B013938
CAS No.: 19759-70-7
M. Wt: 368.3 g/mol
InChI Key: IIJYXXMUZSBGGR-UHFFFAOYSA-N
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Description

Tris(p-isocyanatophenyl)amine is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of three isocyanate groups attached to a central amine, making it a trifunctional isocyanate. This compound is widely used in various fields, including polymer science, due to its ability to form strong bonds with other molecules.

Biochemical Analysis

Biochemical Properties

Tris(p-isocyanatophenyl)amine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as trypsin, chymotrypsin, and penicillin G acylase, affecting their stability and activity . The nature of these interactions often involves covalent bonding, which can lead to changes in the enzyme’s conformation and function.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the stability of immobilized enzymes, which in turn can alter cellular metabolic processes . Additionally, its interaction with cellular proteins can lead to changes in gene expression, further influencing cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or altering their conformation. For instance, its interaction with glyoxyl agarose during enzyme immobilization can reduce enzyme stability by affecting the formation of covalent bonds . These binding interactions can lead to significant changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the presence of this compound can lead to a reduction in enzyme stability over time, particularly at different pH levels . This temporal effect is essential for understanding its long-term impact on biochemical reactions and cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may enhance enzyme activity and stability, while at higher doses, it can lead to toxic or adverse effects. For example, studies have indicated that higher concentrations of this compound can significantly reduce enzyme stability and activity . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with enzymes such as trypsin and chymotrypsin can influence metabolic processes by altering enzyme activity and stability . These interactions can lead to changes in metabolite levels and overall metabolic flux within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(p-isocyanatophenyl)amine can be synthesized through the reaction of tris(p-aminophenyl)amine with triphosgene in a solvent such as 1,2-dichloroethane. The reaction is typically carried out under reflux conditions with dry nitrogen to prevent moisture from interfering with the reaction. The product is then purified by recrystallization from diethyl ether, yielding this compound with a melting point of 148°C .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Tris(p-isocyanatophenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alcohols: React with this compound under mild conditions to form urethanes.

    Amines: React to form ureas, often requiring a catalyst to speed up the reaction.

    Thiols: Form thioureas, typically under ambient conditions.

Major Products:

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Thioureas: Formed from the reaction with thiols.

Scientific Research Applications

Tris(p-isocyanatophenyl)amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Tris(p-isocyanatophenyl)amine is unique due to its trifunctional nature, allowing it to form three covalent bonds simultaneously. This property makes it highly effective in creating crosslinked polymer networks and enhancing the mechanical properties of materials. Its high reactivity and versatility set it apart from other similar compounds.

Properties

IUPAC Name

4-isocyanato-N,N-bis(4-isocyanatophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N4O3/c26-13-22-16-1-7-19(8-2-16)25(20-9-3-17(4-10-20)23-14-27)21-11-5-18(6-12-21)24-15-28/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJYXXMUZSBGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390928
Record name Tris(p-isocyanatophenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19759-70-7
Record name Tris(p-isocyanatophenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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